![molecular formula C27H27FN4O3 B11275654 9-(2-ethoxyphenyl)-N-(4-fluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11275654.png)
9-(2-ethoxyphenyl)-N-(4-fluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2-ETHOXYPHENYL)-N-(4-FLUOROPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound belonging to the pyrazoloquinazoline family. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a fluorophenyl group, and a pyrazoloquinazoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-ETHOXYPHENYL)-N-(4-FLUOROPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrazoloquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, starting with a substituted aniline and a suitable aldehyde, the reaction proceeds through a series of condensation and cyclization steps.
Introduction of the Ethoxyphenyl and Fluorophenyl Groups: These groups are introduced through nucleophilic substitution reactions. The ethoxyphenyl group can be added using ethoxybenzene derivatives, while the fluorophenyl group can be introduced using fluorobenzene derivatives.
Final Coupling and Purification: The final step involves coupling the intermediate products to form the desired compound, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Reaktionen::
Oxidation: Die Bildung des Oxazolrings beinhaltet Oxidationsschritte.
Substitution: Die Einführung von Substituenten (Ethoxy und Fluorphenyl) erfordert Substitutionsreaktionen.
Oxidation: Typischerweise werden Oxidationsmittel wie verwendet.
Substitution: Reagenzien wie (für Ethoxy) und (für Fluorphenyl) werden eingesetzt.
Hauptprodukte:: Die endgültige Verbindung ist das Hauptprodukt, aber Zwischenprodukte während der Synthese sind ebenfalls bedeutsam.
Wissenschaftliche Forschungsanwendungen
Die Vielseitigkeit dieser Verbindung erstreckt sich über verschiedene Bereiche:
Chemie: Sie dient als wertvolles Gerüst für die Entwicklung neuer Medikamentenkandidaten.
Biologie: Forscher untersuchen ihre Auswirkungen auf zelluläre Prozesse und die Genexpression.
Medizin: Sie wird auf potenzielle therapeutische Anwendungen untersucht (z. B. Stoffwechselstörungen, Entzündungen).
Industrie: Sie findet möglicherweise Verwendung in der Medikamentenentwicklung oder als Forschungswerkzeug.
5. Wirkmechanismus
Ziele: PPARα-, PPARγ- und PPARδ-Rezeptoren.
Pfade: Aktivierung moduliert den Lipidstoffwechsel, die Glukosehomöostase und Entzündungen.
Wirkmechanismus
The mechanism of action of 9-(2-ETHOXYPHENYL)-N-(4-FLUOROPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Obwohl ich keine direkte Liste ähnlicher Verbindungen habe, liegt die Einzigartigkeit dieser Verbindung in ihrem dreifach wirkenden Profil.
Eigenschaften
Molekularformel |
C27H27FN4O3 |
|---|---|
Molekulargewicht |
474.5 g/mol |
IUPAC-Name |
9-(2-ethoxyphenyl)-N-(4-fluorophenyl)-6,6-dimethyl-8-oxo-4,5,7,9-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C27H27FN4O3/c1-4-35-22-8-6-5-7-18(22)24-23-20(13-27(2,3)14-21(23)33)31-25-19(15-29-32(24)25)26(34)30-17-11-9-16(28)10-12-17/h5-12,15,24,31H,4,13-14H2,1-3H3,(H,30,34) |
InChI-Schlüssel |
MTIZDDHOZCJQLU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1C2C3=C(CC(CC3=O)(C)C)NC4=C(C=NN24)C(=O)NC5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


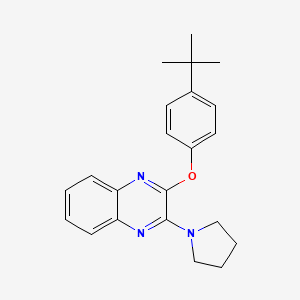
![N-(4-ethylphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B11275591.png)
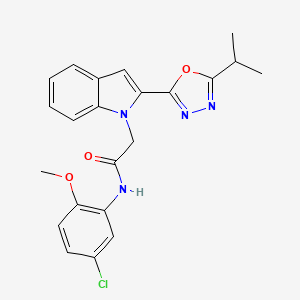
![2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B11275600.png)
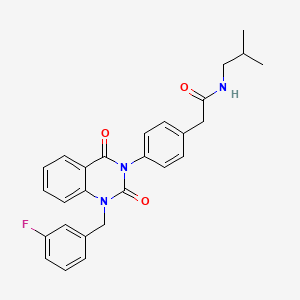
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3,5-dimethoxybenzamide](/img/structure/B11275603.png)
![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B11275608.png)
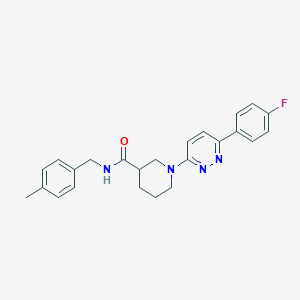
![N-(4-chlorophenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B11275622.png)

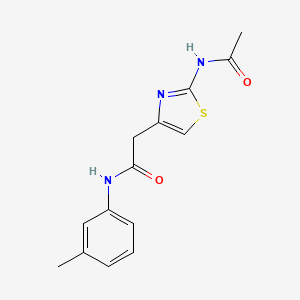
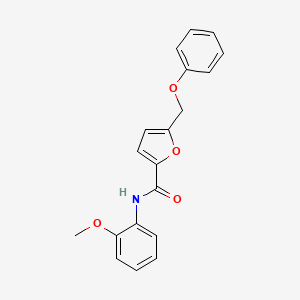
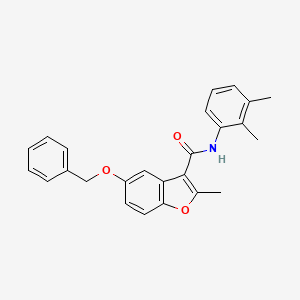
![2-{[7-(4-Ethoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B11275649.png)
